N-(2-Chlorophenyl)-2-fluoronicotinamide
Description
N-(2-Chlorophenyl)-2-fluoronicotinamide is a substituted nicotinamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and a fluorine atom at the 2-position of the nicotinamide ring. This analysis draws comparisons with compounds sharing the N-(2-chlorophenyl)amide scaffold and varying substituents to elucidate substituent effects.
Properties
Molecular Formula |
C12H8ClFN2O |
|---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-5-1-2-6-10(9)16-12(17)8-4-3-7-15-11(8)14/h1-7H,(H,16,17) |
InChI Key |
LHBHTEGLFXPGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The 35Cl nuclear quadrupole resonance (NQR) frequencies of N-(2-chlorophenyl)-amides are highly sensitive to side-chain substitutions:
- Alkyl groups (e.g., methyl, ethyl) reduce NQR frequencies due to electron-donating effects, while aryl or chloro-substituted alkyl groups increase frequencies via electron withdrawal .
- For example, N-(2-chlorophenyl)-2,2,2-trichloroacetamide exhibits anomalous NQR behavior due to crystal field effects, highlighting the role of crystallographic environment in electronic properties .
Structural and Crystallographic Comparisons
Crystal structures of related compounds reveal trends in bond lengths and packing:
- N-(Phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (P4₃, a = 8.795 Å, c = 15.115 Å), while N-(Phenyl)-2-chloro-2-methylacetamide adopts a monoclinic lattice (P2₁/c, β = 116.08°) .
- The presence of fluorine in 2-Chloro-N-(4-fluorophenyl)acetamide induces intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonding, influencing crystal packing .
These structural variations suggest that the fluorine substituent in N-(2-chlorophenyl)-2-fluoronicotinamide may lead to distinct hydrogen-bonding networks and lattice parameters compared to non-fluorinated analogs.
Physical Properties
Melting points of N-(2-chlorophenyl) derivatives vary significantly with substituents:
The absence of melting point data for this compound precludes direct comparison, but trends suggest that fluorine’s electronegativity may elevate melting points relative to alkyl-substituted analogs.
Molecular Weight and Bioactivity
Preparation Methods
Reaction Scheme:
2-Fluoronicotinic acid → 2-Fluoronicotinoyl chloride (via POCl₃/SOCl₂) → This compound (via coupling with 2-chloroaniline).
Step 1: Synthesis of 2-Fluoronicotinic Acid
Step 2: Acyl Chloride Formation
Step 3: Amide Coupling
-
Reagents : 2-Chloroaniline, Et₃N (base), DCM.
-
Conditions : Room temperature, 2–4 hours.
Method 2: Direct Coupling with Coupling Reagents
This approach avoids isolation of the acyl chloride intermediate.
Reaction Scheme:
2-Fluoronicotinic acid → This compound (via HATU/EDCl coupling).
Step 1: Activation of Carboxylic Acid
-
Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Conditions : DMF, 0°C to RT.
Step 2: Coupling with 2-Chloroaniline
Method 3: Solid-Phase Synthesis
Key Steps:
-
Resin Loading : Attach Fmoc-protected 2-fluoronicotinic acid to a solid support.
-
Deprotection : Piperidine in DMF.
-
Coupling : React with 2-chloroaniline using HATU.
-
Cleavage : TFA or acidic conditions.
Advantages:
-
High Purity : Resin-bound intermediates minimize side reactions.
-
Scalability : Suitable for automated synthesis.
Critical Reaction Parameters
Table 2: Optimization Data for Acyl Chloride Method
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature (Acyl Chloride) | 80–85°C | Maximizes conversion |
| Solvent (Coupling) | DCM or THF | Ensures solubility |
| Base (Coupling) | Et₃N | Neutralizes HCl |
| Reaction Time (Coupling) | 2–4 hours | Balances yield and purity |
Challenges and Mitigation
Analytical Validation
Table 3: Characterization Data
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 7.75 (dd, J = 6.8, 3.0 Hz, 1H), 8.49 (d, J = 3.0 Hz, 1H). |
| HRMS | [M+H]⁺ = 207.96 (C₆H₃Cl₂FN₂O). |
| HPLC | Rf = 0.17 (20% EtOAc/hexanes). |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Acyl Chloride | High (75–85%) | Excellent (>95%) | Moderate |
| Coupling Reagents | Moderate (70–75%) | Good (>90%) | High |
| Solid-Phase | Variable (Depends on resin efficiency) | Very High | Low (lab-scale) |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the crystal structure of N-(2-Chlorophenyl)-2-fluoronicotinamide?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELXL for refinement to handle anisotropic displacement parameters and validate geometric constraints (e.g., bond lengths/angles) against databases like the Cambridge Structural Database (CSD). For hydrogen bonding analysis, employ ORTEP-III to visualize intermolecular interactions . Intramolecular interactions (e.g., C–H···O) can be identified using SHELXPRO .
Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing N-(2-Chlorophenyl)-2-fluoronicotinamide?
- Methodological Answer :
- ¹H/¹³C NMR : Dissolve the compound in deuterated DMSO to resolve aromatic proton splitting caused by substituents (e.g., fluorine and chlorine). Compare chemical shifts with structurally similar N-(aryl)acetamides (e.g., δ~2.1 ppm for methylene protons adjacent to carbonyl) .
- IR Spectroscopy : Focus on the carbonyl (C=O) stretch (~1680–1700 cm⁻¹) and fluorophenyl C–F vibrations (~1100–1250 cm⁻¹). Use KBr pellets to minimize solvent interference .
Q. What synthetic strategies are effective for preparing N-(2-Chlorophenyl)-2-fluoronicotinamide derivatives?
- Methodological Answer :
- Step 1 : React 2-fluoronicotinic acid with thionyl chloride to generate the acyl chloride intermediate.
- Step 2 : Couple with 2-chloroaniline in anhydrous DCM using triethylamine as a base.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) complement experimental data for studying N-(2-Chlorophenyl)-2-fluoronicotinamide?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31G(d) to model the molecule’s electronic structure. Compare optimized bond lengths/angles with XRD data (e.g., C(9)–N(1) bond: 1.376 Å experimental vs. 1.381 Å calculated) .
- Molecular Docking : Employ AutoDock Vina to predict binding affinities for biological targets (e.g., enzymes). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .
Q. What strategies resolve contradictions between experimental data (e.g., NQR frequencies vs. XRD) for halogen-substituted amides?
- Methodological Answer : Discrepancies in ³⁵Cl NQR frequencies (e.g., crystal field effects) can arise from differences in crystal packing or substituent electronegativity. Cross-validate using:
- XRD : Confirm spatial arrangement of chlorine atoms.
- DFT Calculations : Simulate electrostatic potential surfaces to identify electron-deficient regions influencing NQR frequencies .
Q. How do hydrogen bonding patterns influence the supramolecular assembly of N-(2-Chlorophenyl)-2-fluoronicotinamide?
- Methodological Answer : Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds:
- Intramolecular : Six-membered rings (S6 motif) via C–H···O interactions (e.g., 2.45 Å, 145°).
- Intermolecular : Chains (C1 motif) via N–H···O bonds (e.g., 2.89 Å, 165°), stabilizing crystal packing .
Q. What green chemistry approaches minimize hazardous byproducts during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
